CCT369260
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Overview
Description
CCT369260 is a benzimidazolone-based compound that has been identified as a potent degrader of the B-cell lymphoma 6 protein (BCL6). BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during the process of antibody affinity maturation. Deregulation of BCL6 is associated with the development of certain types of lymphomas, making it a significant target for therapeutic intervention .
Mechanism of Action
Target of Action
CCT369260, also known as “5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one”, primarily targets the B-cell lymphoma 6 (BCL6) protein . BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers during the process of somatic hypermutation of antibodies .
Mode of Action
This compound acts as a proteasome-dependent monovalent BCL6 degrader . It binds to BCL6 and recruits one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain . This interaction leads to the degradation of BCL6, thereby inhibiting its function .
Biochemical Pathways
The degradation of BCL6 affects several biochemical pathways. BCL6 normally represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response . Therefore, the degradation of BCL6 by this compound can lead to the activation of these pathways, resulting in rapid proliferation of B-cells, evasion of growth checkpoint controls, and tolerance of high levels of DNA damage .
Pharmacokinetics
This compound has been tested in female Balb/C mice with dosing at 1 mg/kg intravenously and 15 mg/kg orally . A clear decrease in levels of BCL6 in the tumor was observed up to 10 hours after dosing in a mouse OCI-Ly1 DLBCL xenograft model with a single dose .
Result of Action
The degradation of BCL6 by this compound results in molecular and cellular effects that include the inhibition of BCL6-mediated gene repression and the discovery of new treatments for BCL6-driven lymphomas . In cellular assays, this compound demonstrated potent, on-mechanism degradation of BCL6 .
Preparation Methods
The synthesis of CCT369260 involves multiple steps, starting with the preparation of the benzimidazolone core. The synthetic route typically includes the following steps:
Formation of the benzimidazolone core: This involves the reaction of an appropriate diamine with a carboxylic acid derivative under acidic conditions to form the benzimidazolone ring.
Substitution reactions: The benzimidazolone core is then subjected to various substitution reactions to introduce the desired functional groups
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards.
Chemical Reactions Analysis
CCT369260 undergoes several types of chemical reactions, including:
Substitution reactions: These are used to introduce various functional groups into the benzimidazolone core.
Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of specific atoms within the molecule, thereby altering its chemical properties.
Coupling reactions: These are used to form bonds between different parts of the molecule, such as the attachment of the pyrimidine ring to the benzimidazolone core.
Common reagents and conditions used in these reactions include strong acids for ring formation, oxidizing agents for oxidation reactions, and palladium catalysts for coupling reactions. The major products formed from these reactions are intermediates that are further modified to produce the final compound, this compound.
Scientific Research Applications
CCT369260 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable chemical probe for studying the interactions between BCL6 and its co-repressors.
Biology: In biological research, this compound is used to investigate the role of BCL6 in the formation and maintenance of germinal centers.
Medicine: this compound has shown potential as a therapeutic agent for the treatment of diffuse large B-cell lymphoma. .
Comparison with Similar Compounds
CCT369260 is unique among BCL6 degraders due to its high potency and selectivity. Similar compounds include:
CCT373566: This compound is an optimized version of this compound with improved binding affinity and pharmacokinetic properties.
PROTAC degraders: These are proteolysis-targeting chimeras that also induce the degradation of BCL6.
This compound stands out due to its ability to induce rapid and sustained degradation of BCL6, making it a valuable tool for both research and therapeutic applications .
Properties
IUPAC Name |
5-[[5-chloro-2-[(3S,5R)-4,4-difluoro-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClF2N6O2/c1-14-12-32(13-15(2)24(14,26)27)21-28-11-17(25)20(30-21)29-16-6-7-18-19(10-16)33(22(34)31(18)5)9-8-23(3,4)35/h6-7,10-11,14-15,35H,8-9,12-13H2,1-5H3,(H,28,29,30)/t14-,15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPUAOAEFMXQI-GASCZTMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClF2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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